
Drotaverine-d10 (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Drotaverine-d10 (hydrochloride) is a deuterated form of drotaverine hydrochloride, an antispasmodic drug used to alleviate smooth muscle spasms in the gastrointestinal and genitourinary tracts. It is a benzylisoquinoline derivative structurally related to papaverine but exhibits more potent antispasmodic activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of drotaverine-d10 (hydrochloride) involves the deuteration of drotaverine hydrochlorideThis can be achieved using deuterium gas (D2) in the presence of a suitable catalyst under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of drotaverine-d10 (hydrochloride) follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and specialized catalysts to ensure efficient deuterium incorporation. The final product is then purified using techniques such as crystallization or chromatography to achieve the desired purity and isotopic enrichment .
Analyse Des Réactions Chimiques
Types of Reactions
Drotaverine-d10 (hydrochloride) undergoes various chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogs with altered functional groups .
Applications De Recherche Scientifique
Drotaverine-d10 (hydrochloride) has several scientific research applications:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study the effects of deuterium incorporation on molecular structure and dynamics.
Biology: Investigated for its potential effects on cellular processes and signaling pathways, particularly those involving smooth muscle contraction and relaxation.
Medicine: Explored for its therapeutic potential in treating conditions associated with smooth muscle spasms, such as irritable bowel syndrome and dysmenorrhea.
Industry: Utilized in the development of novel drug formulations and delivery systems to enhance bioavailability and therapeutic efficacy
Mécanisme D'action
Drotaverine-d10 (hydrochloride) exerts its effects by inhibiting phosphodiesterase-4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). Inhibition of PDE4 leads to elevated levels of cAMP, resulting in smooth muscle relaxation. The compound also decreases calcium uptake in smooth muscle cells, further contributing to its antispasmodic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Papaverine: A benzylisoquinoline derivative with similar antispasmodic properties but less potent than drotaverine.
Valethamate Bromide: Another antispasmodic agent used to promote cervical dilation during labor.
Mefenamic Acid: A nonsteroidal anti-inflammatory drug (NSAID) with antispasmodic effects
Uniqueness
Drotaverine-d10 (hydrochloride) is unique due to its deuterium incorporation, which can enhance its metabolic stability and prolong its therapeutic effects. This makes it a valuable tool in both research and clinical settings for studying and treating smooth muscle-related conditions .
Propriétés
Formule moléculaire |
C24H32ClNO4 |
|---|---|
Poids moléculaire |
444.0 g/mol |
Nom IUPAC |
(1Z)-1-[(3,4-diethoxyphenyl)methylidene]-6,7-bis(1,1,2,2,2-pentadeuterioethoxy)-3,4-dihydro-2H-isoquinoline;hydrochloride |
InChI |
InChI=1S/C24H31NO4.ClH/c1-5-26-21-10-9-17(14-22(21)27-6-2)13-20-19-16-24(29-8-4)23(28-7-3)15-18(19)11-12-25-20;/h9-10,13-16,25H,5-8,11-12H2,1-4H3;1H/b20-13-;/i3D3,4D3,7D2,8D2; |
Clé InChI |
JBFLYOLJRKJYNV-VJBSGEFOSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])OC1=C(C=C\2C(=C1)CCN/C2=C\C3=CC(=C(C=C3)OCC)OCC)OC([2H])([2H])C([2H])([2H])[2H].Cl |
SMILES canonique |
CCOC1=C(C=C(C=C1)C=C2C3=CC(=C(C=C3CCN2)OCC)OCC)OCC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


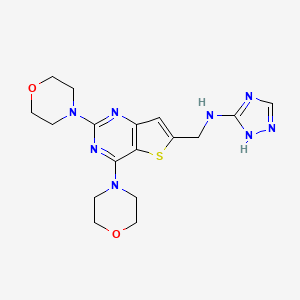
![(2R)-5-deuterio-2,7,8-trimethyl-2-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl]-3,4-dihydrochromen-6-ol](/img/structure/B12418727.png)

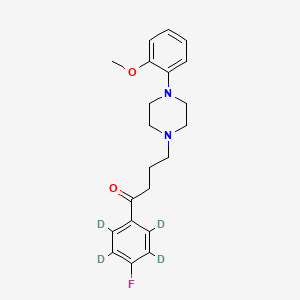
![[2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] N-[2-[[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl]-N-methylcarbamate](/img/structure/B12418748.png)
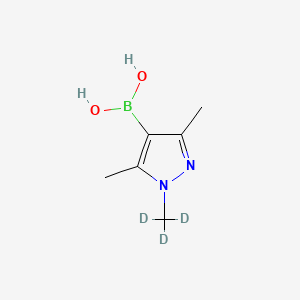
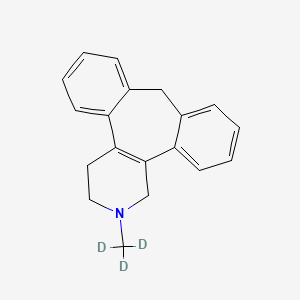

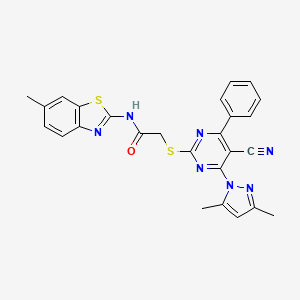
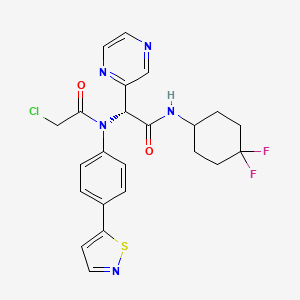
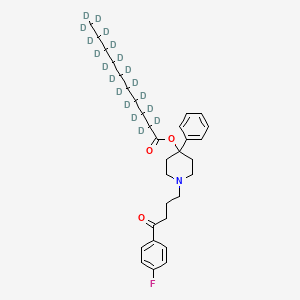
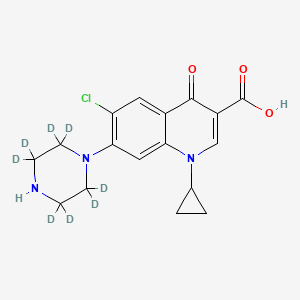
![2-Methoxy-4-[2-[(1-methylethyl)amino]ethyl]phenol-d4](/img/structure/B12418806.png)

